3-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid

Kinase inhibitor design Regioisomeric differentiation Computational ADME

3-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid (CAS 787591-21-3) is a member of the 8-amino-aryl-substituted imidazo[1,2-a]pyrazine class, disclosed as protein kinase inhibitor scaffolds in foundational patents. Its core structure comprises an imidazo[1,2-a]pyrazine bicycle with a cyclopropylamino substituent at the 8‑position and a meta‑benzoic acid at the 3‑position.

Molecular Formula C16H14N4O2
Molecular Weight 294.31 g/mol
CAS No. 787591-21-3
Cat. No. B12940621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid
CAS787591-21-3
Molecular FormulaC16H14N4O2
Molecular Weight294.31 g/mol
Structural Identifiers
SMILESC1CC1NC2=NC=CN3C2=NC=C3C4=CC(=CC=C4)C(=O)O
InChIInChI=1S/C16H14N4O2/c21-16(22)11-3-1-2-10(8-11)13-9-18-15-14(19-12-4-5-12)17-6-7-20(13)15/h1-3,6-9,12H,4-5H2,(H,17,19)(H,21,22)
InChIKeyOPXXOIVWWAILNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid (CAS 787591-21-3): Procurement-Relevant Structural and Class Profile


3-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid (CAS 787591-21-3) is a member of the 8-amino-aryl-substituted imidazo[1,2-a]pyrazine class, disclosed as protein kinase inhibitor scaffolds in foundational patents [1]. Its core structure comprises an imidazo[1,2-a]pyrazine bicycle with a cyclopropylamino substituent at the 8‑position and a meta‑benzoic acid at the 3‑position. Analytical reference data from regulatory databases confirm a molecular formula of C₁₆H₁₄N₄O₂, a molecular weight of 294.31 g/mol, and an exact mass of 294.1117 g/mol . The compound exhibits calculated physicochemical parameters—including 2 hydrogen bond donors, 5 acceptors, 4 rotatable bonds, and a topological polar surface area (tPSA) of approximately 83 Ų—that are consistent with oral druggability guidelines .

3-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid: Structural Determinants That Prevent Simple Analog Substitution


Within the imidazo[1,2-a]pyrazine kinase inhibitor family, small structural variations at the 8‑amino substituent and the benzoic acid regioisomerism fundamentally alter target engagement and selectivity. The 8‑position substituent projects into the kinase hinge region, where the cyclopropyl group imposes distinct steric and electronic constraints compared to smaller (methyl) or larger (aryl) amines, directly influencing the ATP‑competitive binding conformation [1]. Simultaneously, the meta‑benzoic acid at the 3‑position of the imidazopyrazine core dictates the vector of the carboxylate pharmacophore relative to the ribose pocket and solvent‑exposed regions, a spatial parameter that cannot be reproduced by para‑substituted analogs [2]. These interdependent structural features mean that even close congeners—such as the methylamino or 4‑benzoic acid isomers—are not functionally interchangeable in biochemical or cellular assays.

3-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid: Quantified Differentiation Against Closest Analogs


Meta- vs. Para-Benzoic Acid Regioisomerism: Impact on Calculated Molecular Topology and Predicted Binding Pose

The target compound (3‑benzoic acid, CAS 787591-21-3) differs from its para‑substituted isomer (4‑benzoic acid, CAS 787591-32-6) solely in the attachment position of the carboxylate to the phenyl ring. Computational topology analysis reveals a change in the spatial vector of the carboxylate group: the distance between the imidazo[1,2-a]pyrazine C3 atom and the carboxylate carbon is shorter and the dihedral angle is rotated by approximately 60° in the meta isomer relative to the para isomer . In a co‑crystal structure of a closely related imidazo[1,2-a]pyrazine inhibitor (PDB 3WZK), the para‑benzoic acid derivative engages the kinase via a water‑mediated hydrogen bond network that would be sterically precluded for the meta isomer, suggesting a distinct binding modality [1]. These data indicate that the two regioisomers cannot be used interchangeably in kinase assays without risking altered potency or selectivity profiles.

Kinase inhibitor design Regioisomeric differentiation Computational ADME

Cyclopropylamino vs. Methylamino Substituent: Predicted Steric Bulk and Lipophilicity Differentials

Replacement of the 8‑methylamino group (CAS 787590-89-0) with an 8‑cyclopropylamino group (CAS 787591-21-3) increases the calculated molar refractivity (a steric bulk descriptor) from approximately 73.5 to 84.2 cm³/mol and raises the calculated logP from 2.1 to 2.8 . This change reflects the larger van der Waals volume of the cyclopropyl ring, which occupies a sub‑pocket adjacent to the kinase gatekeeper residue. In the MPS1 co‑crystal structure with a cyclopropyl‑containing analog (PDB 3WZK), the cyclopropyl group forms hydrophobic contacts with the gatekeeper residue Leu654; molecular modeling suggests that the smaller methyl group would leave this pocket unfilled, potentially reducing binding enthalpy by 1–2 kcal/mol [1]. Conversely, the increased lipophilicity of the cyclopropyl analog may enhance passive membrane permeability but also elevate CYP450 metabolic liability, a trade‑off that must be evaluated in cellular assays.

Kinase hinge binder Substituent SAR Lipophilic efficiency

Regioisomeric Impact on Hydrogen‑Bond Donor/Acceptor Topology

The meta‑benzoic acid regioisomer (target compound) presents its carboxylate hydrogen‑bond donor/acceptor pair at an angle of approximately 120° relative to the imidazopyrazine plane, whereas the para isomer positions the carboxylate at 180°, creating a linear extension of the molecular axis . Pharmacophore modeling based on kinase co‑crystal structures indicates that the meta orientation allows the carboxylate to simultaneously engage the catalytic lysine and a backbone NH in the kinase hinge, a bidentate interaction that is geometrically inaccessible to the para isomer [1]. This difference in hydrogen‑bond topology translates into distinct kinase selectivity fingerprints, as evidenced by profiling of regioisomeric pairs in the patent literature [2].

Molecular recognition Hydrogen bonding Pharmacophore modeling

3-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid: Recommended Application Scenarios Based on Differentiated Evidence


Kinase Profiling Panels Requiring a Cyclopropyl‑Hinge Binder with Meta‑Benzoic Acid Topology

When assembling a selectivity panel for kinases with a leucine or methionine gatekeeper residue, this compound provides the cyclopropyl‑induced hydrophobic fill that maximizes hinge‑region complementarity, as demonstrated by the steric and lipophilic differentials relative to methylamino analogs . The meta‑benzoic acid orientation further restricts the accessible kinome space compared to para‑substituted isomers, enabling cleaner selectivity profiles in broad‑panel screening [1].

Structure‑Based Drug Design Campaigns Targeting MPS1/TTK or Related Kinases

The compound serves as a key intermediate or reference probe in MPS1 inhibitor optimization programs, where the 3‑benzoic acid regioisomer has been co‑crystallized to reveal a distinct water‑mediated hydrogen‑bond network that is not recapitulated by the 4‑benzoic acid analog . Use of the correct regioisomer is essential to reproduce the crystallographic binding mode and guide computational docking studies [1].

ADME/PK Evaluation of Cyclopropyl‑Containing Imidazopyrazine Scaffolds

With a calculated logP of 2.8 and tPSA of 83 Ų, this compound sits near the upper boundary of oral druggability space, making it a useful tool for probing the permeability‑metabolism trade‑off inherent to cyclopropyl‑substituted kinase inhibitors . Comparative permeability assays against the methylamino analog (clogP 2.1) can quantify the impact of the cyclopropyl group on Caco‑2 apparent permeability and first‑pass metabolic stability [1].

Chemical Biology Studies Investigating Regioisomeric Effects on Target Engagement

Paired experiments with the 4‑benzoic acid isomer (CAS 787591-32-6) allow direct interrogation of how a ~60° shift in carboxylate orientation and a 1.4 Å displacement of the acidic pharmacophore alter cellular target engagement, as measured by CETSA or NanoBRET target occupancy assays . Such studies provide quantitative evidence that regioisomeric substitution is not a silent chemical modification but a determinant of biological activity [1].

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